molecular formula C12H9NO5 B12877604 2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid

2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid

Cat. No.: B12877604
M. Wt: 247.20 g/mol
InChI Key: WBBRANLOHKBDGE-DUXPYHPUSA-N
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Description

2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid typically involves the condensation of aromatic aldehydes with 2-aminophenols. This reaction is catalyzed by various catalysts, including magnetic nanocatalysts, which offer high stability and easy separation from the reaction mixture . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs large-scale batch reactors. The process involves the use of high-purity starting materials and stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid can be compared with other benzoxazole derivatives, such as:

    2-Methoxybenzo[d]oxazole: Known for its excellent antifungal activity.

    2-Ethoxybenzo[d]oxazole: Exhibits significant antibacterial activity.

    2-Methoxy-5-chlorobenzo[d]oxazole: Demonstrates potent antibacterial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

(E)-3-[2-(carboxymethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid

InChI

InChI=1S/C12H9NO5/c14-11(15)4-2-7-1-3-8-9(5-7)18-10(13-8)6-12(16)17/h1-5H,6H2,(H,14,15)(H,16,17)/b4-2+

InChI Key

WBBRANLOHKBDGE-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)CC(=O)O

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)CC(=O)O

Origin of Product

United States

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